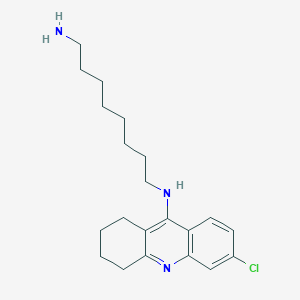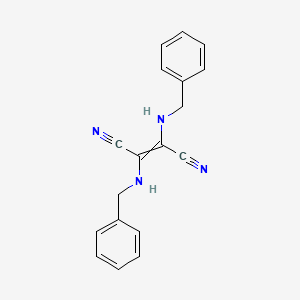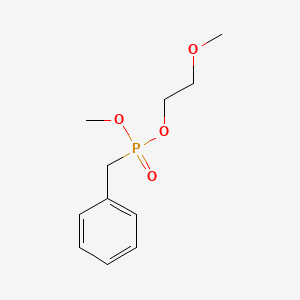
2-Methoxyethyl methyl benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl methyl benzylphosphonate is an organophosphorus compound with the molecular formula C11H17O4P This compound is characterized by the presence of a phosphonate group attached to a benzyl moiety, along with methoxyethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl methyl benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be adapted for large-scale preparations.
Industrial Production Methods: Industrial production methods for this compound often utilize similar catalytic processes, ensuring high yields and purity. The use of microwave irradiation has been reported to achieve quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl methyl benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted benzylphosphonates.
Scientific Research Applications
2-Methoxyethyl methyl benzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and in cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl methyl benzylphosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Diethyl benzylphosphonate
- Benzyl diisopropyl phosphonate
Comparison: 2-Methoxyethyl methyl benzylphosphonate is unique due to the presence of the methoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications where specific solubility properties are required .
Properties
CAS No. |
820261-00-5 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
[methoxy(2-methoxyethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H17O4P/c1-13-8-9-15-16(12,14-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
JYBQZJHKOGMZTM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOP(=O)(CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


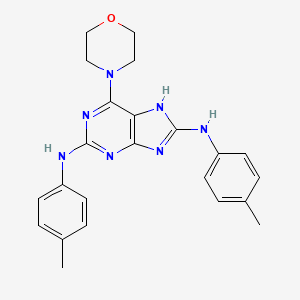
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
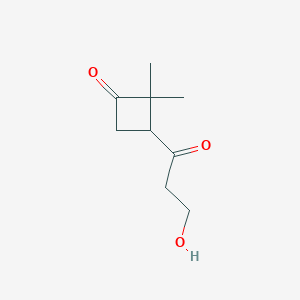
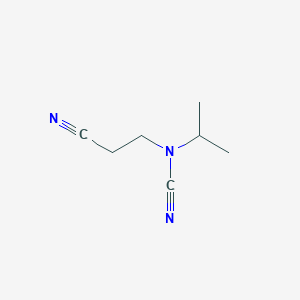
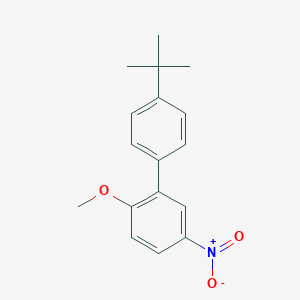
![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
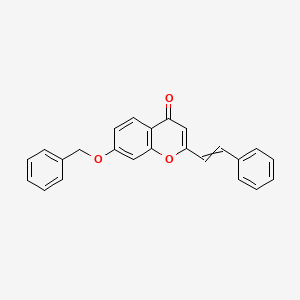
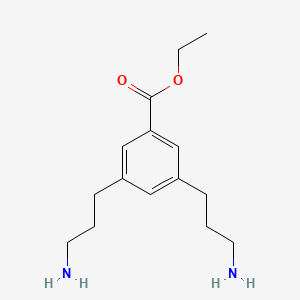
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
